molecular formula C19H16ClNO4 B2863587 Ethyl 6-(4-chlorobenzamido)-3-methylbenzofuran-2-carboxylate CAS No. 923107-00-0

Ethyl 6-(4-chlorobenzamido)-3-methylbenzofuran-2-carboxylate

Cat. No.: B2863587
CAS No.: 923107-00-0
M. Wt: 357.79
InChI Key: GQZNDZMCVMGPRE-UHFFFAOYSA-N
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Description

This compound is a benzofuran derivative, which is a type of aromatic organic compound. The name suggests it has a benzofuran core structure, which is a fused ring system consisting of a benzene ring and a furan ring . It also has an ethyl ester functional group, a 4-chlorobenzamido group, and a methyl group attached to the benzofuran core .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, would consist of a benzofuran core with an ethyl ester, a 4-chlorobenzamido group, and a methyl group attached. The positions of these groups on the benzofuran ring would be determined by the numbering in the compound’s name .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and stability. These properties are determined by the compound’s molecular structure. Without specific information on this compound, it’s not possible to provide details on its physical and chemical properties .

Scientific Research Applications

Synthesis and Anticancer Activity

Compounds structurally related to Ethyl 6-(4-chlorobenzamido)-3-methylbenzofuran-2-carboxylate, such as benzofuran and benzothiophene derivatives, have been explored for their potential anticancer activities. For instance, certain benzofuran derivatives have been designed and synthesized, showing selective cytotoxicity against tumorigenic cell lines, which indicates their potential as anticancer agents (Hayakawa et al., 2004). Another study utilized thiophene incorporated thioureido substituents for synthesizing novel heterocycles, which displayed potent anticancer activity against the HCT-116 human cancer cell line (Abdel-Motaal et al., 2020).

Corrosion Inhibition

Research has also been conducted on the application of benzofuran and pyrazole derivatives as corrosion inhibitors. For example, certain pyranpyrazole derivatives have been evaluated for their effectiveness in inhibiting corrosion on mild steel, which is crucial for industrial applications, particularly in pickling processes. These studies found high efficiency in corrosion inhibition, thereby suggesting a potential industrial application for similar compounds (Dohare et al., 2017).

Antimicrobial Properties

Some studies have focused on synthesizing and evaluating the antimicrobial properties of benzofuran and thiazolo[4,5-d]pyrimidine derivatives. These compounds were tested against various bacteria and yeasts, revealing significant inhibitory effects against Gram-positive bacteria and yeasts by certain derivatives, which underscores the potential of these compounds in developing new antimicrobial agents (Balkan et al., 2001).

Mechanism of Action

Target of Action

The primary targets of Ethyl 6-(4-chlorobenzamido)-3-methylbenzofuran-2-carboxylate are cyclin-dependent kinases 6 and 9 (CDK6 and 9) . These kinases play a crucial role in cell cycle regulation and are often implicated in cancer progression.

Mode of Action

This compound interacts with its targets, CDK6 and CDK9, by inhibiting their activity

Biochemical Pathways

The inhibition of CDK6 and CDK9 affects the cell cycle, particularly the transition from G1 to S phase. This disruption can lead to cell cycle arrest, preventing the proliferation of cancer cells . The exact biochemical pathways affected by this compound are still under investigation.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of cell cycle progression. This can lead to the death of cancer cells, as they are unable to proliferate . In addition, this compound has shown good cytotoxic potential on MCF-7 and T98G cancer cell lines .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is used. Without specific information on this compound, it’s not possible to provide details on its safety and hazards .

Future Directions

The future directions for research on a compound would depend on its current uses and areas of interest. Without specific information on this compound, it’s not possible to provide details on potential future directions .

Properties

IUPAC Name

ethyl 6-[(4-chlorobenzoyl)amino]-3-methyl-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO4/c1-3-24-19(23)17-11(2)15-9-8-14(10-16(15)25-17)21-18(22)12-4-6-13(20)7-5-12/h4-10H,3H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQZNDZMCVMGPRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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